molecular formula C10H7NO3 B1607853 (2-Hydroxyphenyl)(isoxazol-4-yl)methanone CAS No. 53658-17-6

(2-Hydroxyphenyl)(isoxazol-4-yl)methanone

Cat. No. B1607853
CAS RN: 53658-17-6
M. Wt: 189.17 g/mol
InChI Key: MIBFNKDFHJNSAK-UHFFFAOYSA-N
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Description

“(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” consists of an isoxazole ring attached to a phenol group through a methanone linkage .


Physical And Chemical Properties Analysis

“(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” is a compound with a molecular weight of 189.17 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Isoxazole Derivatives : The creation of novel isoxazole derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride has been documented, with these derivatives being evaluated for their antibacterial activity. This process involves spectral data identification (1H-NMR, 13C-NMR, IR, MS, and HRMS) to confirm the structure of the synthesized products (Bhavanarushi Sangepu et al., 2016).

Antibacterial and Antitumor Potential : Research into the synthesis of (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone derivatives has revealed their promising antibacterial activities. These studies highlight the compound's role in addressing bacterial infections and its potential in cancer treatment strategies, showcasing a broad spectrum of biological efficacy (V. P. Landage et al., 2019).

Anticancer Activity

Isoxazole Derivatives for Cancer Therapy : A novel series of pyrazoline incorporated isoxazole derivatives have been designed, synthesized, and characterized for anticancer activity. Among these compounds, one demonstrated significant potency against human breast cancer cell lines, indicating the potential for these derivatives in cancer therapy (T. Radhika et al., 2020).

Molecular Docking and Synthesis Techniques

DFT and Docking Studies : The synthesis and structural optimization of thiazolyl and thiophene derivatives have been performed, with molecular docking studies aiming to understand their antibacterial activity. These studies use density functional theory (DFT) calculations to explore the molecule's stability and reactivity, contributing to the development of new antibacterial agents (M. Shahana et al., 2020).

Directed Metalation and Functionalisation

Functionalised Benzo[b]thiophenes : Research on the synthesis of functionalised benzo[b]thiophenes as intermediates in the synthesis of benzothienopyranones through one-pot syntheses and anionic ortho-Fries rearrangement demonstrates the chemical versatility of related compounds. These methodologies offer pathways for creating complex molecules with potential biological activities (T. K. Pradhan et al., 2005).

Safety And Hazards

Specific safety and hazard information for “(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” is not available from the resources I have .

Future Directions

The compound “(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” could be of interest in future research due to the wide range of biological activities associated with isoxazole derivatives .

properties

IUPAC Name

(2-hydroxyphenyl)-(1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-4-2-1-3-8(9)10(13)7-5-11-14-6-7/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBFNKDFHJNSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CON=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368777
Record name (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyphenyl)(isoxazol-4-yl)methanone

CAS RN

53658-17-6
Record name (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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